Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

Catalog No.
S1914904
CAS No.
26381-80-6
M.F
C10H16N2O2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

CAS Number

26381-80-6

Product Name

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

IUPAC Name

ethyl 2,5-diethylpyrazole-3-carboxylate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c1-4-8-7-9(10(13)14-6-3)12(5-2)11-8/h7H,4-6H2,1-3H3

InChI Key

WLRHZZLGOPMENP-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1)C(=O)OCC)CC

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OCC)CC

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate is an organic compound characterized by the molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and a molecular weight of approximately 196.25 g/mol. It belongs to the class of pyrazole derivatives, which are five-membered ring compounds containing two nitrogen atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules.

Due to its functional groups. Common reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate exhibits various biological activities. Studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in pharmacological applications. The compound's ability to modulate enzyme activity and influence metabolic pathways also highlights its significance in biochemical research.

Several methods have been developed for synthesizing Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate:

  • Condensation of Diethyl Malonate: This method involves the reaction of diethyl malonate with hydrazine derivatives followed by cyclization to form the pyrazole ring.
  • Alkylation Reactions: Starting from simpler pyrazole derivatives, alkylation with ethyl halides can yield Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate.
  • Multicomponent Reactions: These involve combining multiple reactants in a single reaction step to form the desired product efficiently.

These synthesis routes emphasize the compound's accessibility for research and industrial applications.

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate has several applications across different fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development due to its biological activity.
  • Material Science: Explored for use in developing new materials with specific properties.

Studies on Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate indicate that it interacts with various biological molecules:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Protein Binding: It can bind to protein receptors, potentially modulating their activity and influencing signaling pathways.

These interactions are crucial for understanding the compound's biological effects and therapeutic potential.

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds in the pyrazole class. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC8H12N2O2C_{8}H_{12}N_{2}O_{2}0.97
Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylateC8H12N2O2C_{8}H_{12}N_{2}O_{2}0.97
Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylateC8H10N2O3C_{8}H_{10}N_{2}O_{3}0.92
Ethyl 1-methyl-1H-pyrazole-5-carboxylateC7H10N2O2C_{7}H_{10}N_{2}O_{2}0.92
Methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylateC9H14N2O2C_{9}H_{14}N_{2}O_{2}0.91

These compounds highlight the unique structural features of Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate while demonstrating its potential as a distinct entity within the broader category of pyrazoles. Its unique ethyl substituents contribute to its specific reactivity and biological profile compared to other similar compounds.

XLogP3

1.9

Wikipedia

Ethyl 1,3-diethyl-1H-pyrazole-5-carboxylate

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